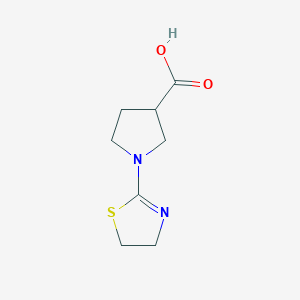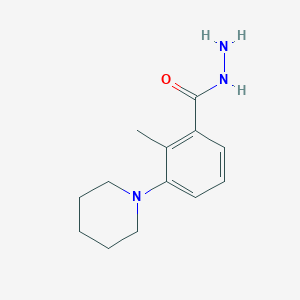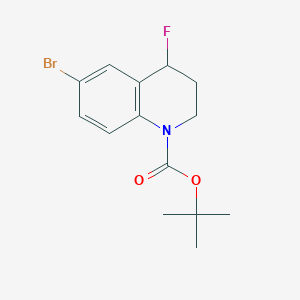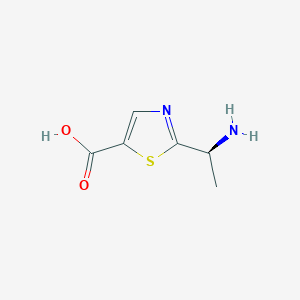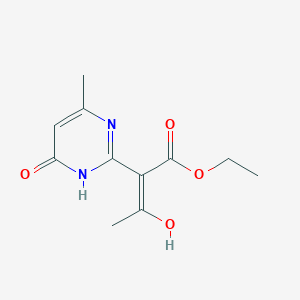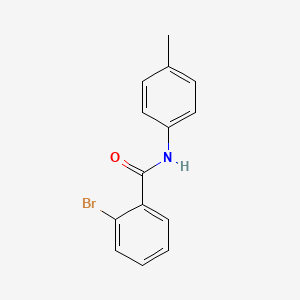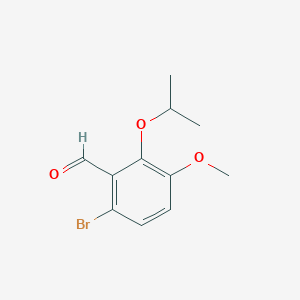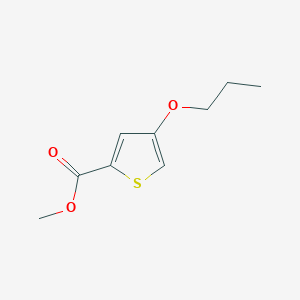
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate is a specialized organoboron compound. It belongs to the class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt . The process can be summarized as follows:
Starting Material: 4-(benzyloxy)-2-ethyl-5-fluorophenylboronic acid or boronate ester.
Reagent: Potassium hydrogen fluoride (KHF2).
Conditions: Room temperature, aqueous or organic solvent.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoroborates involves similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki–Miyaura coupling, where it acts as a nucleophilic partner
Oxidation: The trifluoroborate group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boron species, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate in cross-coupling reactions involves several key steps :
Transmetalation: The trifluoroborate group transfers to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the electrophilic partner.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate can be compared with other potassium trifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in reactivity but lacks the benzyloxy and fluorine substituents.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Potassium 4-ethylphenyltrifluoroborate: Similar structure but without the benzyloxy and fluorine groups.
The unique combination of the benzyloxy, ethyl, and fluorine substituents in this compound imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
Propriétés
Formule moléculaire |
C15H14BF4KO |
|---|---|
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
potassium;(2-ethyl-5-fluoro-4-phenylmethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C15H14BF4O.K/c1-2-12-8-15(14(17)9-13(12)16(18,19)20)21-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3;/q-1;+1 |
Clé InChI |
DICHTZZGUFFWLQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1CC)OCC2=CC=CC=C2)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


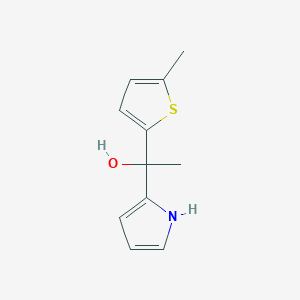

![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
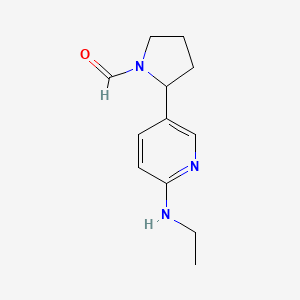
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
